molecular formula C16H17NO4S B15249717 Ethyl2-phenyl-2-(phenylsulfonamido)acetate

Ethyl2-phenyl-2-(phenylsulfonamido)acetate

Cat. No.: B15249717
M. Wt: 319.4 g/mol
InChI Key: XRVNEFSANJJQBD-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-2-(phenylsulfonamido)acetate is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of an ethyl ester group, a phenyl ring, and a phenylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenyl-2-(phenylsulfonamido)acetate typically involves the reaction of ethyl bromoacetate with phenylsulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-phenyl-2-(phenylsulfonamido)acetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: Ethyl 2-phenyl-2-(phenylsulfonamido)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research has indicated its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-2-(phenylsulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Ethyl 2-phenyl-2-(phenylsulfonamido)acetate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-phenyl-2-(phenylsulfonamido)acetate lies in its combination of the ethyl ester and phenylsulfonamido groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-(benzenesulfonamido)-2-phenylacetate

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)15(13-9-5-3-6-10-13)17-22(19,20)14-11-7-4-8-12-14/h3-12,15,17H,2H2,1H3

InChI Key

XRVNEFSANJJQBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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